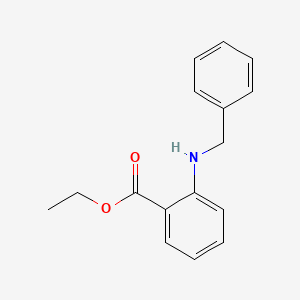
Ethyl 2-(benzylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzylamino)benzoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of an ethyl ester group attached to a benzylamino group on a benzoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzylamino)benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives and subsequent amination. One common method involves the reaction of ethyl benzoate with benzylamine under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzylamino)benzoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAH).
Aminolysis: Amines such as ammonia or primary amines are used under mild heating conditions.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol or benzaldehyde.
Aminolysis: Benzylamide derivatives.
Scientific Research Applications
Ethyl 2-(benzylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(benzylamino)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(benzylamino)benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the benzylamino group and has different reactivity and applications.
Benzyl benzoate: Contains a benzyl group instead of an ethyl group, leading to different physical and chemical properties.
Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group, affecting its volatility and odor.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
73842-52-1 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
ethyl 2-(benzylamino)benzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-19-16(18)14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11,17H,2,12H2,1H3 |
InChI Key |
NDBXPJMEGIQDJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















